

Spectroscopic Profile of Asterriquinol D Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asterriquinol D dimethyl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Asterriquinol D dimethyl ether**, a bis-indolyl benzenoid fungal metabolite. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data

The structural elucidation of **Asterriquinol D dimethyl ether**, scientifically known as 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole, relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: ^1H NMR Spectroscopic Data for **Asterriquinol D Dimethyl Ether** (600 MHz, Acetone- d_6)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
NH	10.19	br s	
2	7.21	d	2.8
4	7.50	d	7.9
5	7.02	ddd	7.9, 7.1, 1.0
6	7.10	ddd	8.1, 7.1, 1.1
7	7.39	d	8.1
OMe	3.66	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Asterriquinol D Dimethyl Ether** (150 MHz, Acetone- d_6)

Position	Chemical Shift (δ) ppm
2	125.1
3	114.3
3a	128.5
4	120.3
5	119.8
6	122.2
7	112.3
7a	138.0
1'	120.2
2'	153.2
OMe	60.7

Table 3: Mass Spectrometry Data for **Asterriquinol D Dimethyl Ether**

Technique	Ion	Mass-to-Charge Ratio (m/z)
HR-ESI-MS	[M+H] ⁺	429.1758

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-resolution analytical instrumentation. The following provides a general description of the methodologies typically employed for the analysis of **Asterriquinol D dimethyl ether** and related bis-indolyl benzenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Asterriquinol D dimethyl ether** is dissolved in a deuterated solvent, typically acetone-d₆, in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker 600 MHz instrument.
- **¹H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent signal.
- **¹³C NMR Acquisition:** One-dimensional carbon NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to the solvent signal.
- **2D NMR Experiments:** To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HR-MS)

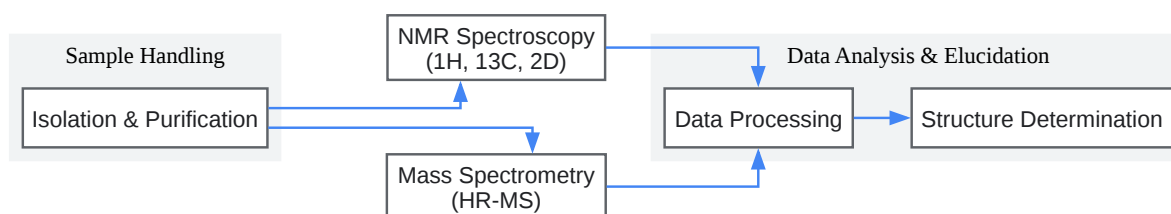
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to

promote ionization.

- **Instrumentation:** The sample solution is introduced into a high-resolution mass spectrometer, commonly an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the ion, confirming the molecular formula of the compound.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data for a natural product like **Asterriquinol D dimethyl ether** is crucial for its unambiguous identification. The following diagram illustrates this general workflow.



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Caption: General workflow for the spectroscopic analysis of a natural product.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com